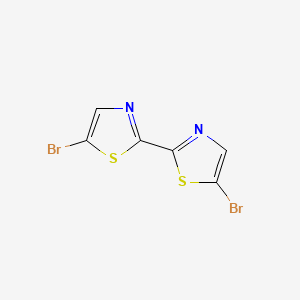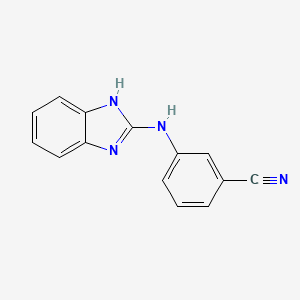
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the 4th position, a methyl group at the 2nd position, and a 3-methylbut-2-en-1-yloxy group at the 1st position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylphenol with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the 3-methylbut-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the double bond.
Major Products
Substitution: 4-Iodo-2-methyl-1-[(3-methylbut-2-en-1-yl)oxy]benzene.
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 4-Bromo-2-methyl-1-[(3-methylbutan-1-yl)oxy]benzene.
Scientific Research Applications
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the 3-methylbut-2-en-1-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Lacks the 3-methylbut-2-en-1-yloxy group.
4-Bromo-1-methoxy-2-methylbenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene: The compound .
Uniqueness
This compound is unique due to the presence of the 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions in chemical and biological systems, making it valuable for specific applications.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
SFGOVGAZYWGARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC=C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)





![5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B8738723.png)







